molecular formula C23H29N3O3 B2934553 4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2097864-00-9

4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2934553
CAS No.: 2097864-00-9
M. Wt: 395.503
InChI Key: CKBSSSPDKXFRBD-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes:

    Formation of the Pyrimidine Core: This can be achieved through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Attachment of the Piperidine and Phenyloxane Groups:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring. Common reagents include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine can be compared with other similar compounds, such as:

    4,6-dimethyl-2-mercaptopyrimidine: This compound has a similar pyrimidine core but contains a mercapto group instead of the piperidine and phenyloxane groups.

    4,6-dimethyl-2-thiolpyrimidine: Another similar compound with a thiol group, used in different chemical and biological applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-17-15-18(2)25-22(24-17)29-20-9-6-12-26(16-20)21(27)23(10-13-28-14-11-23)19-7-4-3-5-8-19/h3-5,7-8,15,20H,6,9-14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBSSSPDKXFRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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